molecular formula C10H6Cl2N2O B6364181 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111108-09-8

5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6364181
CAS RN: 1111108-09-8
M. Wt: 241.07 g/mol
InChI Key: MFMKAGNAVHHJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH) is an organic compound belonging to the group of pyrimidines, which are six-membered ring compounds with two nitrogen atoms. It is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and other organic compounds. 5-DCPH is used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to bind to various macromolecules.

Mechanism of Action

5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% binds to a variety of macromolecules, including proteins, DNA, and RNA. It binds to the proteins through hydrogen bonding and electrostatic interactions, and to DNA and RNA through hydrogen bonding and base pairing. This binding allows 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% to interact with the target molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, as well as to interfere with the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.

Advantages and Limitations for Lab Experiments

The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water and its poor binding affinity for certain macromolecules.

Future Directions

The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies is likely to continue to increase in the future. Possible future directions include the use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in the development of new drugs, the study of the effects of environmental pollutants on cells, and the study of the structure and function of proteins. Additionally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used to study the effects of various drugs on biochemical and physiological processes, and to study the structure and function of DNA and RNA. Finally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

The synthesis of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be accomplished through a two-step process. The first step involves the reaction of 3,4-dichlorophenol with urea in the presence of a base, such as sodium hydroxide. This reaction produces 5-chloro-2-hydroxypyrimidine, which is then further reacted with sodium hydroxide in the presence of a catalyst to produce 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the mechanism of action of various drugs. It has also been used to study the structure of DNA and RNA, and to study the effects of various environmental pollutants on cells.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMKAGNAVHHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680857
Record name 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one

CAS RN

1111108-09-8
Record name 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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